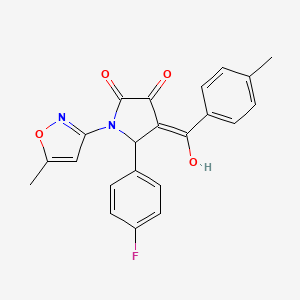

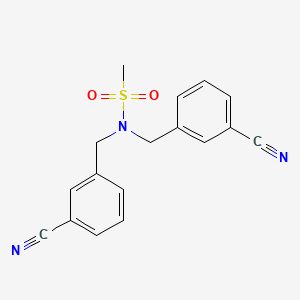

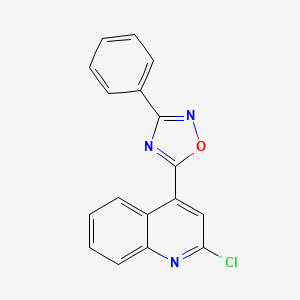

3-(1-(4-(叔丁基)苯甲酰)-5-(3-硝基苯基)-4,5-二氢-1H-吡唑-3-基)-6-氯-4-苯基喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and a hydrazine . The benzoyl and nitrophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central pyrazole ring. The presence of the nitro group on the phenyl ring could cause it to be electron-withdrawing, potentially affecting the reactivity of the compound .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the pyrazole ring could undergo further reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .科学研究应用

合成与表征

正在讨论的化合物似乎属于一类复杂的有机分子,这些分子被合成和表征,用于各种应用,包括研究它们作为抗菌剂、抗疟疾评价的潜力,以及探索它们在生物系统内的相互作用。例如,喹诺酮衍生物,其复杂性与所讨论的化合物相似,已被合成并评估其抗菌和抗疟疾活性,表明对这类化合物在药物研究中的广泛兴趣 (Sarveswari, Vijayakumar, Siva, & Priya, 2014)。此外,这些化合物会受到各种合成策略的影响,以阐明它们的化学行为和潜在的生物相互作用,进一步强调了它们在药学研究中的重要性。

生物活性和潜在应用

对具有相似结构复杂性的化合物的研究通常侧重于它们的生物活性,例如它们对某些癌细胞系的潜在细胞毒性作用、对一系列病原体的抗菌功效,以及它们以可能在治疗上受益的方式与生物分子相互作用的能力。例如,N'-[(Z)-(3-甲基-5-氧代-1-苯基-1,5-二氢-4H-吡唑-4-亚基)(苯基)甲基]苯甲酰肼及其金属配合物已被研究其对 HL-60 人类早幼粒细胞白血病细胞的细胞毒活性以及抗菌活性,展示了此类化合物在癌症治疗和作为抗菌剂中的潜力 (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014)。

化学行为和反应性

此类化合物的化学行为和反应性也很受关注,尤其是在有机合成和药物设计中的潜在应用背景下。例如,对菲舍尔吲哚合成和相关重排的研究提供了对环状腙的反应模式的见解,环状腙在结构或功能上与目标化合物相关。这些研究有助于更深入地了解杂环化合物的形成机制及其在开发新治疗剂中的潜在用途 (Benincori, Brenna, & Sannicolo, 1991)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-nitrophenylpyrazole derivative, which is synthesized via a condensation reaction between 3-nitroacetophenone and hydrazine hydrate. The second intermediate is a quinoline derivative, which is synthesized via a condensation reaction between 2-chloro-3-phenylquinoline and benzoylacetone. The two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "3-nitroacetophenone", "hydrazine hydrate", "2-chloro-3-phenylquinoline", "benzoylacetone", "tert-butyl chloride", "sodium hydride", "acetic acid", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-nitrophenylpyrazole intermediate", "a. Dissolve 3-nitroacetophenone (1.0 g, 6.5 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10 mmol).", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry under vacuum to obtain the 3-nitrophenylpyrazole intermediate (yield: 80%).", "Step 2: Synthesis of quinoline intermediate", "a. Dissolve 2-chloro-3-phenylquinoline (1.0 g, 4.5 mmol) and benzoylacetone (1.2 g, 7.5 mmol) in chloroform (20 mL).", "b. Add sodium hydride (0.5 g, 20 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "c. Add acetic acid (5 mL) to the reaction mixture and stir for an additional 30 minutes.", "d. Extract the organic layer with water and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the quinoline intermediate (yield: 70%).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the 3-nitrophenylpyrazole intermediate (0.5 g, 2.5 mmol) and quinoline intermediate (0.6 g, 2.5 mmol) in chloroform (20 mL).", "b. Add tert-butyl chloride (0.5 mL, 4.0 mmol) and sodium bicarbonate (0.5 g, 6.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Extract the organic layer with water and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using chloroform/methanol as the eluent to obtain the final product (yield: 60%)." ] } | |

CAS 编号 |

394231-80-2 |

分子式 |

C35H29ClN4O4 |

分子量 |

605.09 |

IUPAC 名称 |

3-[2-(4-tert-butylbenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C35H29ClN4O4/c1-35(2,3)24-14-12-22(13-15-24)34(42)39-30(23-10-7-11-26(18-23)40(43)44)20-29(38-39)32-31(21-8-5-4-6-9-21)27-19-25(36)16-17-28(27)37-33(32)41/h4-19,30H,20H2,1-3H3,(H,37,41) |

InChI 键 |

VJSVCHNNBHXECR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

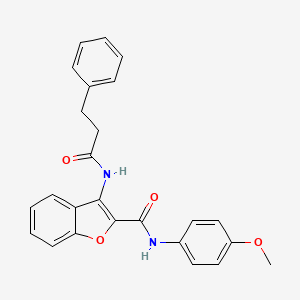

![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)

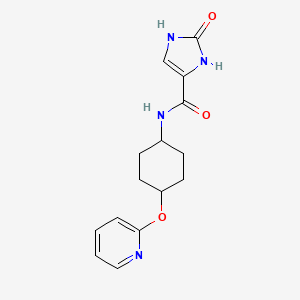

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)

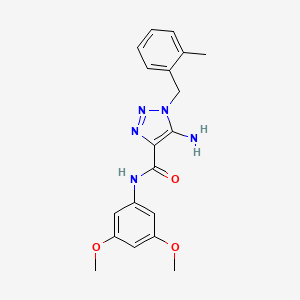

![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)